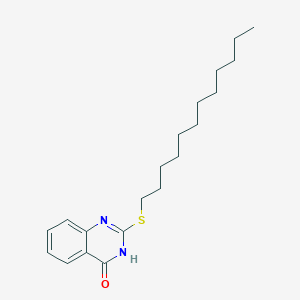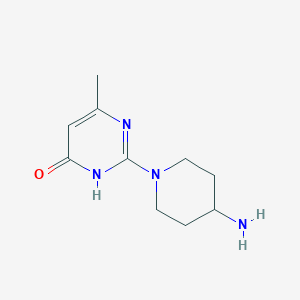
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one
説明
“2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is a chemical compound . It’s a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular formula of “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one” is C14H18N4O . It has an average mass of 258.319 Da and a monoisotopic mass of 258.148071 Da .Chemical Reactions Analysis
Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm3, an index of refraction of 1.701, and a molar refractivity of 72.2±0.5 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds .科学的研究の応用
Hydrogen-Bonding in Supramolecular Reagents
- A series of bifunctional pyridine-aminopyrimidine/aminopyridine supramolecular reagents, including structures similar to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, were synthesized and characterized. These compounds showed self-complementary amino-pyrimidine N–H···N/N···H–N synthon as the primary hydrogen-bonding motif in solid-state structures (Aakeröy et al., 2007).
Histamine Receptor Ligands
- A series of 2-aminopyrimidines, structurally related to the compound , were synthesized as ligands for the histamine H4 receptor. These compounds showed potential in vitro potency and activity as anti-inflammatory and antinociceptive agents (Altenbach et al., 2008).
Tautomerism in Crystal Structures
- Investigations into pyrimidin-4-one derivatives, including 2-amino-6-chloropyrimidin-4-one and 2-amino-5-bromo-6-methylpyrimidin-4-one, revealed insights into tautomerism and hydrogen-bonding patterns in these compounds, which are relevant to the understanding of 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one (Gerhardt & Bolte, 2016).
Drug-Likeness and Histamine Receptors
- Compounds containing derivatives of 2,4-diamino- and 2,4,6-triaminopyrimidine, related to the compound , were evaluated for their binding affinity to human histamine H3 and H4 receptors. These studies contribute to the understanding of drug-likeness and receptor selectivity (Sadek et al., 2014).
Coordination Polymers and Metal Binding
- Research into compounds like 4'-(pyrimidin-5-yl)- and 4'-(2-methylpyrimidin-5-yl)-4,2':6',4''-terpyridines, which are structurally analogous to 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, provided insights into selective coordination to zinc(II) through specific domains. This is significant for understanding the metal binding capabilities of similar compounds (Klein et al., 2014).
作用機序
Target of Action
The compound, 2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one, has been found to have significant antimicrobial activity . The primary targets of this compound are likely to be key proteins in the bacterial and fungal organisms against which it shows activity.
Mode of Action
The compound interacts with its targets, likely through binding to active sites on the target proteins This interaction can inhibit the normal function of these proteins, leading to the antimicrobial effects observed
Biochemical Pathways
The compound’s antimicrobial activity suggests it disrupts these pathways, leading to the death or inhibition of the organisms .
Result of Action
The primary result of the action of this compound is its antimicrobial effect. It has been found to show significant antibacterial activity and moderate antifungal activity . The molecular and cellular effects of the compound’s action would be the disruption of essential biochemical pathways in the target organisms, as discussed above.
将来の方向性
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one”, is an important task of modern organic chemistry . This could lead to the discovery of new drugs with potential therapeutic applications .
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)-4-methyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-7-6-9(15)13-10(12-7)14-4-2-8(11)3-5-14/h6,8H,2-5,11H2,1H3,(H,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYIBVJUVCODQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminopiperidin-1-yl)-6-methylpyrimidin-4(3H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



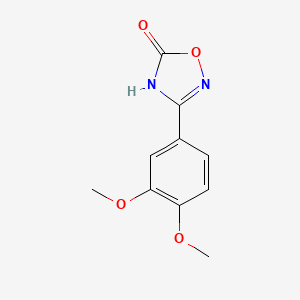
![methyl 2-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B1384514.png)
![8$l^{6}-Thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384515.png)

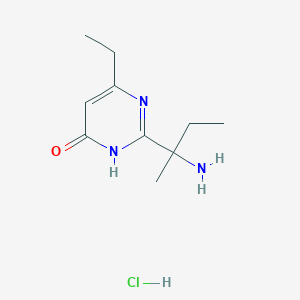
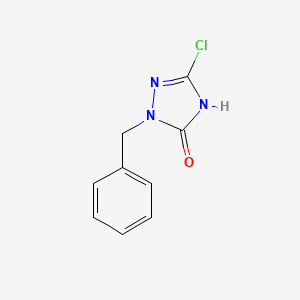

![4-(1H-benzo[d]imidazol-2-yl)phenol hydrochloride](/img/structure/B1384522.png)
![7-[(2-Methoxyethyl)amino]-6-nitro-3,4-dihydroquinazolin-4-one](/img/structure/B1384524.png)

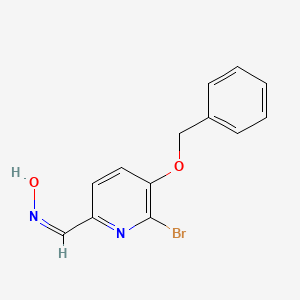
![12-Amino-8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0^{2,6}]trideca-1(9),3,5,10,12-pentaene-8,8-dione](/img/structure/B1384530.png)
![1-tert-butyl-6-chloro-1H,4H,5H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384534.png)
